1,3-bi-TBS-trans-Calcitriol
CAS No.: 140710-98-1
Cat. No.: VC0196323
Molecular Formula: C39H72O3Si2
Molecular Weight: 645.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140710-98-1 |
|---|---|
| Molecular Formula | C39H72O3Si2 |
| Molecular Weight | 645.2 g/mol |
| IUPAC Name | (6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
| Standard InChI | InChI=1S/C39H72O3Si2/c1-28(18-16-24-38(9,10)40)33-22-23-34-30(19-17-25-39(33,34)11)20-21-31-26-32(41-43(12,13)36(3,4)5)27-35(29(31)2)42-44(14,15)37(6,7)8/h20-21,28,32-35,40H,2,16-19,22-27H2,1,3-15H3/b30-20+,31-21+/t28-,32-,33-,34+,35+,39-/m1/s1 |
| Standard InChI Key | HAYVDHBKYABBBI-BDMAXPRUSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
| SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
| Canonical SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Introduction
Chemical Identity and Properties
1,3-bi-TBS-trans-Calcitriol is characterized by specific chemical and physical properties that define its behavior in both laboratory and biological contexts.
Basic Chemical Information
| Parameter | Value |
|---|---|
| CAS Number | 140710-98-1 |
| Molecular Formula | C39H72O3Si2 |
| Molecular Weight | 645.2 g/mol |
| IUPAC Name | (6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
| Alternative Names | Bis-TBDMS-trans-calcitriol; (1S,3R,5Z,8ξ)-1,3-Bis{[dimethyl(2-methyl-2-propanyl)silyl]oxy}-9,10-secocholesta-5,10-dien-25-ol |
Physical Properties
The physical properties of 1,3-bi-TBS-trans-Calcitriol are important for understanding its behavior in laboratory settings and formulation processes:
| Property | Value | Method |
|---|---|---|
| Boiling Point | 621.9±55.0 °C | Predicted |
| Density | 0.95±0.1 g/cm³ | Predicted |
| pKa | 15.32±0.29 | Predicted |
| Appearance | Crystalline solid | Observed |
Structural Characteristics
The distinct structural features of 1,3-bi-TBS-trans-Calcitriol arise from the presence of tert-butyl(dimethyl)silyl (TBS) protecting groups at the 1 and 3 positions of the calcitriol scaffold. These protecting groups serve crucial functions in synthetic organic chemistry by:
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Protecting hydroxyl groups from unwanted reactions during multi-step syntheses
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Increasing the lipophilicity of the molecule
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Providing steric hindrance that can influence reaction pathways
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Enabling more controlled and selective chemical transformations
The TBS groups are stable under various reaction conditions but can be selectively removed using fluoride sources such as tetrabutylammonium fluoride (TBAF), as demonstrated in the synthesis protocols for calcitriol derivatives .
Synthesis and Pharmaceutical Development
The synthesis of 1,3-bi-TBS-trans-Calcitriol represents an important intermediate step in the production of calcitriol and its analogs, which have significant therapeutic potential.
Conversion to Calcitriol
The conversion of 1,3-bi-TBS-trans-Calcitriol to calcitriol involves the removal of the TBS protecting groups:
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Treatment with tetrabutylammonium fluoride (TBAF) solution in THF at 50°C for 1.5 hours
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Workup and purification to yield the crystalline triol
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Photoisomerization using a high-pressure mercury lamp with triplet-sensitizer 9-acetylanthracene (9-AA)
This process has been reported to yield calcitriol in approximately 60% yield after careful recrystallization from methyl formate .
Synthesis of Deuterated Analogs
The same synthetic approach has been used for preparing deuterated analogs of calcitriol, which are valuable as internal standards for mass spectrometry and metabolic studies:
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Using 1,3-bi-TBS-trans-Calcitriol as a precursor
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Employing trideuteriomethyl iodide (CD3I) in the Grignard reaction
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Completing the synthesis with similar deprotection and photoisomerization steps
26,27-Hexadeutero calcitriol has been synthesized using this approach with a reported yield of 48% .
Biological Significance and Research Applications
The parent compound calcitriol and by extension its derivatives like 1,3-bi-TBS-trans-Calcitriol have significant biological importance that makes them targets of extensive research.
Role in Calcium Metabolism
Calcitriol plays a crucial role in:
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Regulating calcium levels in the body
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Promoting intestinal absorption of calcium and phosphate
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Supporting bone mineralization and health
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Maintaining proper parathyroid hormone (PTH) levels through negative feedback
The mechanism involves binding to the vitamin D receptor (VDR), which can lead to both genomic effects through nuclear VDR and rapid non-genomic responses through membrane-associated VDR .
Immunomodulatory Effects
Research has demonstrated that calcitriol and its metabolites have significant impacts on immune function:
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Ligation of TLR1 and TLR2 in monocular phagocytes activates 1-α hydroxylase, which converts 25-hydroVD3 into 1,25-dihydroVD3 (calcitriol)
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Activation of vitamin D induces antimicrobial peptides such as cathelicidin LL-37
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Vitamin D metabolites have demonstrated effects on Mycobacterium tuberculosis activity
Effects on Ion Channels
Recent research has revealed that calcitriol can influence cardiac electrophysiology through effects on potassium ion channels:
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Calcitriol treatment (10 nM for 15-30 min) increases the density of fast transient outward current (Itof) and ultrarapid delayed rectifier K+ current (Ikur) in mouse ventricular cardiomyocytes
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These effects are mediated through VDR and Akt signaling pathways
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The effects are lost in myocytes isolated from VDR-knockout mice
This research suggests potential cardioprotective roles for calcitriol through regulation of cardiac repolarization.
Effects on Mycobacterium Tuberculosis
Studies investigating the direct impact of vitamin D3 on Mycobacterium tuberculosis have shown:
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Vitamin D3 reduces the activity of M. tuberculosis during lag phase and enhances it during stationary phase
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Exposure to vitamin D3 upregulates mce4A and dosR genes higher than glycerol by 2-fold and 12-fold respectively
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Prior exposure to cholesterol modulates M. tuberculosis response to vitamin D3, leading to upregulation of mce4D (3-fold), cyp124 (3-fold), cyp125 (4-fold), and dosR (27-fold)
These findings demonstrate that vitamin D compounds have complex effects on bacterial metabolism, with cholesterol playing a modulatory role that enhances the metabolism of vitamin D3.
Research Applications and Availability
The specific applications of 1,3-bi-TBS-trans-Calcitriol in research settings are primarily related to its role as a synthetic intermediate in vitamin D analog development.
Research Use
1,3-bi-TBS-trans-Calcitriol is primarily used for:
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Research into vitamin D analogs designed to enhance therapeutic effects while minimizing side effects
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Development of synthetic pathways for novel vitamin D derivatives
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Structure-activity relationship studies
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Reference standard in analytical methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume